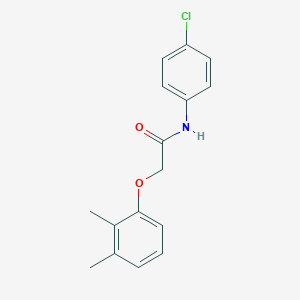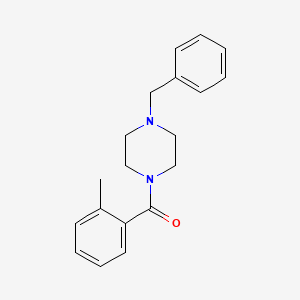![molecular formula C18H16N4O2 B5506621 N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)
N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N’-phenylurea” is a chemical compound that belongs to the class of pyridazines . Pyridazines are heterocyclic compounds that have been used ubiquitously in recent years for their varieties of pharmacological, chemical industries, and agrochemical applications .
Synthesis Analysis
The synthesis of pyridazine derivatives, including “N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N’-phenylurea”, involves the use of heterocycle compounds . Pyridazines are highly reactive towards displacements by nucleophilic species. Sequential nucleophilic aromatic substitution reactions of pyridazine and various polysubstituted pyridazine systems were also synthesized .Chemical Reactions Analysis
The chemical reactions involving pyridazine derivatives are diverse. They are highly reactive towards displacements by nucleophilic species . The reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds, is a common synthesis method .Wissenschaftliche Forschungsanwendungen
Environmental Fate of Phenylurea Herbicides
Phenylurea herbicides, including compounds similar to N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea, are extensively used worldwide to control broadleaf weeds in cereal crops. They pose environmental concerns due to their persistence in soil and water beyond threshold concentrations. Research has focused on understanding the abiotic and biotic processes that govern their fate in the environment. Biodegradation, facilitated by microbial action, plays a crucial role in the natural attenuation of these herbicides in agricultural soils. Advances in understanding the microbial aspects of phenylurea degradation, including metabolic pathways and factors influencing biodegradation, are significant for environmental management and pollution control (Hussain et al., 2015).
Antioxidant Activity Determination
The evaluation of antioxidant activity is crucial in various scientific fields, from food engineering to medicine. Studies have developed and analyzed tests for determining the antioxidant capacity of compounds, including phenylurea derivatives. These tests, based on different mechanisms such as hydrogen atom transfer (HAT) and electron transfer (ET), assess the efficacy of antioxidants in inhibiting or scavenging free radicals. The comprehensive analysis of these methods helps in understanding the antioxidant potential of various compounds, including those related to this compound (Munteanu & Apetrei, 2021).
Mechanisms of Action in Biological Systems
Vicinally disubstituted pyridazinones, structurally related to this compound, act as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, including ABT-963, demonstrate significant selectivity and efficacy in reducing pain and inflammation associated with arthritis in animal models. Such findings are instrumental in drug development processes, highlighting the therapeutic potential of these compounds in treating inflammatory conditions (Asif, 2016).
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Research on synthetic phenolic antioxidants (SPAs), which include phenylurea derivatives, has expanded due to their widespread use and detection in various environmental matrices. Studies focusing on the environmental occurrence, human exposure, and potential toxicity of SPAs are crucial for assessing environmental and health risks. These investigations suggest the need for novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Zukünftige Richtungen
The future directions for “N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N’-phenylurea” and similar pyridazine compounds involve the synthesis of novel pyridazine and phthalazine compounds, which have a wide range of pharmacological applications for pharmaceutical industries . Industries require large numbers of pyridazine and phthalazine analogs to be synthesized for their biological screening programs .
Eigenschaften
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)oxyphenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-13-7-12-17(22-21-13)24-16-10-8-15(9-11-16)20-18(23)19-14-5-3-2-4-6-14/h2-12H,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADAWNJZFJLHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5506544.png)
![4-[(4-butoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5506551.png)
![methyl 3-{[(3S*,4R*)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]carbonyl}-5-methoxybenzoate](/img/structure/B5506555.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5506558.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506565.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-methoxy-2,5-dimethylbenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506573.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)
![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)
![2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)

![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)